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(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Cat. No.: B3419687
CAS No.: 152491-46-8
M. Wt: 215.29 g/mol
InChI Key: RCXJVQLRZJXWNM-BDAKNGLRSA-N
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Description

Significance of Nitrogen Heterocycles in Bioactive Molecules

Nitrogen-containing heterocycles are fundamental constituents of life and medicine. researchgate.net They form the core structures of essential biomolecules such as the nucleobases in DNA and RNA (purines and pyrimidines), amino acids like histidine, and numerous vitamins and coenzymes. nih.govnih.gov In the realm of pharmaceuticals, their prevalence is overwhelming; statistical analyses reveal that over 85% of all biologically active compounds feature a heterocyclic system, with nitrogen heterocycles being the most frequent. nih.govrsc.org An examination of drugs approved by the U.S. Food and Drug Administration (FDA) shows that approximately 75% of unique small-molecule drugs contain at least one nitrogen heterocycle. nih.gov

Stereochemical Complexity and Importance of Piperidine (B6355638) Derivatives

The piperidine scaffold is one of the most important synthetic fragments for drug design, appearing in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net The introduction of stereocenters into the piperidine ring adds a crucial layer of complexity and sophistication. The spatial arrangement of substituents on the chiral piperidine ring can dramatically influence a molecule's biological activity. thieme-connect.com This is because biological systems, such as enzyme active sites and receptors, are themselves chiral. A specific stereoisomer will often exhibit a much better fit and, therefore, higher potency or selectivity compared to its enantiomer or diastereomers. thieme-connect.com

The study of piperidine stereochemistry has become a major focus in medicinal chemistry. thieme-connect.com Introducing chiral centers can profoundly affect a compound's physicochemical properties (like solubility and lipophilicity), enhance biological activity and selectivity, improve pharmacokinetic profiles, and even reduce toxicity. thieme-connect.comresearchgate.netcolab.ws While synthesizing specific stereoisomers of piperidine derivatives can be challenging, the resulting benefits in terms of therapeutic potential often justify the increased synthetic effort. thieme-connect.comrsc.org The ability to control the three-dimensional structure allows for the fine-tuning of a drug candidate's interaction with its target, a key strategy in modern drug discovery. researchgate.net

Overview of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine as a Chiral Building Block in Advanced Synthesis

This compound is a highly valuable chiral building block for organic synthesis. This compound features a piperidine ring with defined stereochemistry at two centers: a methyl group at the C2 position and a hydroxyl group at the C4 position, both in a specific cis relative configuration. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that renders the amine non-basic and non-nucleophilic, allowing for selective reactions at other parts of the molecule.

This specific stereoisomer serves as a versatile scaffold for constructing more complex molecules, particularly in the synthesis of pharmaceutical agents and other bioactive compounds. nih.govnih.gov The presence of the hydroxyl group provides a handle for further functionalization, such as etherification, esterification, or oxidation, while the defined stereochemistry of the methyl and hydroxyl groups provides crucial three-dimensional definition to the resulting synthetic targets. The Boc protecting group can be readily removed under acidic conditions, revealing the piperidine nitrogen for subsequent reactions like N-alkylation or amidation. google.comacs.org Its utility as a precursor in the synthesis of trisubstituted piperidines and other complex heterocyclic systems makes it an important tool in the arsenal (B13267) of the synthetic organic chemist. nih.gov

Below are the key properties of this compound:

PropertyValue
IUPAC Name tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
CAS Number 790668-06-3
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance Varies; may be a viscous liquid or waxy mass
InChI Key RCXJVQLRZJXWNM-BDAKNGLRSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO3 B3419687 (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine CAS No. 152491-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJVQLRZJXWNM-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149596
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152491-46-8
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152491-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 2r,4s 1 Boc 2 Methyl 4 Hydroxypiperidine

Stereoselective Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C4 position is a prime site for various functionalization reactions. Its reactivity allows for the introduction of diverse substituents and modification of the stereochemistry at this center.

The secondary alcohol of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine can be readily oxidized to the corresponding ketone, (R)-1-Boc-2-methyl-4-oxopiperidine. This transformation is a common strategy in the synthesis of more complex piperidine (B6355638) derivatives. Standard oxidation methods that are effective for this conversion include the Swern and Dess-Martin periodinane (DMP) oxidations. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). organic-chemistry.org This method is known for its mild conditions and high yields, avoiding the use of heavy metals. organic-chemistry.org

The Dess-Martin periodinane (DMP) oxidation is another widely used method that offers the advantages of neutral pH, room temperature conditions, and short reaction times. wikipedia.orgorganic-chemistry.org DMP is highly selective for primary and secondary alcohols and typically does not lead to over-oxidation. wikipedia.orgyoutube.com The resulting ketone serves as a key intermediate for subsequent reactions, such as nucleophilic additions to the carbonyl group, enabling the introduction of a wide array of functional groups.

Table 1: General Conditions for Oxidation of Secondary Alcohols to Ketones

Oxidation Method Reagents Typical Solvent Temperature (°C)

Alkylation, Acylation, and Esterification Reactions

The hydroxyl group can be converted into ethers, esters, and other derivatives through various nucleophilic substitution reactions.

Alkylation: Alkylation to form ethers can be achieved under Mitsunobu conditions. chemicalbook.com This reaction involves activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile. organic-chemistry.org

Acylation and Esterification: Acylation of the hydroxyl group to form esters is a fundamental transformation. This can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. For instance, reaction with p-bromobenzoyl chloride and a base such as triethylamine can yield the corresponding ester. Esterification can also be efficiently performed using Mitsunobu conditions, where a carboxylic acid acts as the nucleophile. organic-chemistry.org This reaction is particularly useful as it proceeds with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.org

Table 2: Examples of Hydroxyl Group Functionalization

Reaction Type Reagents Product Type Key Feature
Esterification (Mitsunobu) Carboxylic Acid, PPh₃, DEAD/DIAD Ester Inversion of stereochemistry organic-chemistry.org
Acylation Acyl Halide (e.g., p-bromobenzoyl chloride), Base (e.g., Et₃N) Ester Standard ester formation
Alkylation (Mitsunobu) Phenol/Alcohol, PPh₃, DEAD/DIAD Ether Formation of C-O bond with inversion chemicalbook.com

Stereoinversion Methodologies

Controlling the stereochemistry of the hydroxyl group is often crucial in the synthesis of specific bioactive molecules. The Mitsunobu reaction is a powerful and widely utilized method for achieving the stereoinversion of secondary alcohols. organic-chemistry.orgnih.gov

The reaction proceeds via an Sₙ2 mechanism, resulting in a complete and predictable inversion of the configuration at the chiral carbon bearing the hydroxyl group. nih.govnih.gov In this process, the alcohol is first activated by triphenylphosphine and an azodicarboxylate (e.g., DEAD). This in-situ activation converts the hydroxyl into a good leaving group. A nucleophile, typically a carboxylic acid like benzoic acid or p-nitrobenzoic acid, then displaces the activated oxygen from the backside, leading to the inverted ester. organic-chemistry.orgnih.gov Subsequent hydrolysis of the resulting ester yields the alcohol with the inverted stereochemistry, (2R,4R)-1-Boc-2-methyl-4-hydroxypiperidine. The choice of carboxylic acid can influence the reaction's efficiency, with more acidic nucleophiles often leading to higher yields of the inverted product. researchgate.net

Reactions Involving the Piperidine Nitrogen Atom

The tert-butoxycarbonyl (Boc) group is a stable protecting group for the piperidine nitrogen, but it can be efficiently removed to allow for further functionalization of the resulting secondary amine.

The removal of the Boc protecting group is typically accomplished under acidic conditions. fishersci.co.uk A common and effective method involves treating the compound with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comcommonorganicchemistry.comjk-sci.com The reaction is generally rapid, occurring at room temperature, and proceeds via hydrolysis of the carbamate. fishersci.co.uk Another common reagent is hydrochloric acid (HCl) in a solvent such as dioxane or an aqueous solution. fishersci.co.uk

Once deprotected, the resulting secondary amine, (2R,4S)-2-methylpiperidine-4-ol, is a versatile nucleophile. It can participate in a wide range of reactions, including alkylations, acylations, reductive aminations, and couplings to form various substituted piperidines.

Table 3: Common Boc Deprotection Conditions

Reagent(s) Solvent Temperature Duration Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature 1-18 h commonorganicchemistry.com
50% TFA/DCM Dichloromethane (DCM) Room Temperature ~10 min peptide.com
4M HCl Aqueous or Dioxane Room Temperature ~2 h fishersci.co.uk

Applications of 2r,4s 1 Boc 2 Methyl 4 Hydroxypiperidine in Complex Molecule Synthesis

As a Chiral Building Block for Nitrogen-Containing Scaffolds

The inherent structural features of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine allow it to function as a robust scaffold for generating a variety of more complex nitrogen heterocycles. The Boc-protecting group facilitates controlled reactions at the nitrogen atom, while the hydroxyl group provides a handle for further functionalization or can be a key pharmacophoric element in the final product.

The piperidine (B6355638) ring is the most prevalent nitrogen heterocycle found in FDA-approved pharmaceuticals and is a core motif in numerous bioactive natural products. researchgate.net The development of methods to synthesize stereochemically defined substituted piperidines is therefore a significant focus of medicinal chemistry. Starting with a chiral precursor like this compound allows chemists to build molecular complexity while retaining stereochemical control.

Various synthetic strategies have been developed to create polysubstituted piperidines. These include intramolecular aza-Michael reactions (IMAMR) for producing di- and tri-substituted piperidines, often with high stereoselectivity. nih.gov Other powerful techniques involve the direct, site-selective C-H functionalization of the piperidine ring. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions can introduce substituents at the C2, C3, or C4 positions, with the selectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.govresearchgate.net

Kinetic resolution of related N-Boc-2-aryl-4-methylenepiperidines has been shown to be a viable route to enantioenriched 2,4-disubstituted piperidines. acs.org Furthermore, a concise, diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol has been demonstrated, showcasing a pathway to cis-4-hydroxy-2-methyl piperidine derivatives. ajchem-a.com These methodologies underscore the utility of having a pre-functionalized, chiral piperidine core for accessing a diverse range of substituted systems for drug discovery. acs.orgajchem-a.com

Beyond simple substitution, the piperidine framework is a key component in more complex fused and bridged heterocyclic systems. These rigid scaffolds are of great interest in medicinal chemistry as they restrict the conformational flexibility of a molecule, which can lead to increased binding affinity and selectivity for biological targets. nih.gov

Methodologies for constructing these systems often utilize a pre-existing piperidine ring. For instance, a gold-catalyzed annulation procedure allows for the direct assembly of piperidines and aza-bridged compounds from appropriate starting materials. ajchem-a.com Ring-closing metathesis (RCM) is another powerful tool, used in the synthesis of azabicyclo[m.n.1]alkenes from cis-2,6-dialkenyl-N-acyl piperidine derivatives. researcher.life Additionally, synthetic routes to piperidine-fused tetracyclic heterocycles mdpi.com and other fused tricyclic piperazine/piperidine derivatives have been developed for applications as potential antipsychotic agents. nih.gov The synthesis of bridged piperazines with functional groups on the bridge further highlights the modular approach to creating rigid, three-dimensional structures from simpler cyclic precursors. nih.gov

Total Synthesis of Chiral Natural Products

The enantiopure nature of this compound and related structures makes them ideal starting points for the total synthesis of chiral natural products, particularly alkaloids. The defined stereochemistry of the building block can be transferred to the final target molecule, simplifying complex synthetic sequences.

Indolizidine alkaloids are a large class of natural products with a wide array of biological activities. nih.gov A simple and stereospecific route to 2,6-disubstituted 4-hydroxypiperidines has been developed, which serves as a key step in the formal synthesis of (-)-indolizidine 167B and the total synthesis of the dendrobate alkaloid (+)-241D. nih.gov This strategy involves the condensation of enantiopure β-amino esters with β-ketoesters, followed by cyclization and selective hydrogenation to furnish the desired piperidine core. nih.gov

Another notable example is the synthesis of (+)-ipalbidine, a non-addictive analgesic. nih.gov An efficient synthesis was developed using a chiral pool approach starting from Boc-L-proline to generate a versatile indolizidine building block, demonstrating the value of enantiomerically pure starting materials for constructing the alkaloid core. nih.gov

Quinolizidine (B1214090) alkaloids are characterized by a [4.4.0] bicyclic ring system and are commonly found in plants of the Lupinus genus (lupins). mdpi.comresearchgate.net The biosynthesis of these alkaloids proceeds from L-lysine, which is converted to cadaverine (B124047) and then cyclizes to form a Δ¹-piperideine intermediate. mdpi.comrsc.orgnih.govfrontiersin.org This intermediate is the precursor to bicyclic alkaloids like lupinine (B175516) and more complex tetracyclic structures. mdpi.com

Synthetic strategies often mimic this biosynthetic approach by constructing the piperidine ring as a key step. For example, the total synthesis of phenanthro-quinolizidine alkaloids has been achieved by coupling a phenanthrene (B1679779) ring with racemic pipecolic acid, which contains the requisite piperidine structure. researchgate.net A general method for assembling multi-substituted chiral piperidines, inspired by biosynthesis, utilizes a three-component vinylogous Mannich reaction. rsc.org The resulting chiral dihydropyridinone adduct serves as a versatile intermediate, analogous to the natural Δ¹-piperideine, for building various quinolizidine compounds, including the natural alkaloid (−)-epimyrtine. rsc.org

The synthesis of pyrrolidine (B122466) derivatives is often accomplished using chiral precursors like proline and 4-hydroxyproline. nih.gov However, synthetic routes that connect piperidines and pyrrolidines are also valuable. For example, tandem synthesis strategies have been developed to create 2-carbonylmethyl pyrrolidine and piperidine derivatives from propargylic alcohols. ntu.edu.sg

The term norlupinane is a synonym for the quinolizidine ring system. Therefore, the applications in the synthesis of norlupinane derivatives are covered by the synthesis of quinolizidine alkaloids. A primary example is lupinine, a bicyclic quinolizidine (norlupinane) alkaloid. nih.gov Its biosynthesis, like other quinolizidines, proceeds through the Δ¹-piperideine intermediate derived from lysine, highlighting the central role of the six-membered piperidine ring in the formation of this class of alkaloids. rsc.orgnih.gov

Data Tables

Table 1: Summary of Synthetic Applications

Section Application Target Molecule/System Key Strategy
4.1.1 Construction of Substituted Piperidines Di- and tri-substituted piperidines Intramolecular aza-Michael reaction, C-H functionalization
4.1.2 Assembly of Fused/Bridged Systems Aza-bridged compounds, azabicyclo[m.n.1]alkenes Gold-catalyzed annulation, Ring-closing metathesis (RCM)
4.2.1 Total Synthesis Indolizidine alkaloids ((+)-241D, (-)-167B, (+)-ipalbidine) Stereospecific hydrogenation, Chiral pool approach
4.2.2 Total Synthesis Quinolizidine alkaloids ((-)-epimyrtine) Biomimetic vinylogous Mannich reaction

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 790668-06-3 C₁₁H₂₁NO₃ 215.29
(2R,4S)-N-Boc-4-Hydroxypiperidine-2-carboxylic acid methyl ester 321744-26-7 C₁₂H₂₁NO₅ 259.29
tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) 109384-19-2 C₁₀H₁₉NO₃ 201.26
(+)-Ipalbidine 34282-33-0 C₁₅H₁₉NO 229.32
(-)-Indolizidine 167B 87100-24-3 C₁₁H₂₁N 167.29
(+)-241D (Dendrobate alkaloid) 126535-37-3 C₁₅H₂₇NO 237.38
(-)-Epimyrtine 60527-96-0 C₁₀H₁₇NO 167.25
Lupinine 486-70-4 C₁₀H₁₉NO 169.26
Cadaverine 462-94-2 C₅H₁₄N₂ 102.18
L-Lysine 56-87-1 C₆H₁₄N₂O₂ 146.19
Boc-L-proline 15761-39-4 C₁₀H₁₇NO₄ 215.25
Pipecolic acid 535-75-1 C₆H₁₁NO₂ 129.16
Δ¹-Piperideine 5541-91-3 C₅H₉N 83.13

Other Biologically Relevant Nitrogen Heterocycles

The utility of this compound extends to the synthesis of various substituted piperidines, which are themselves important nitrogen heterocycles. Research has demonstrated its application in the stereocontrolled total synthesis of derivatives such as cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. cymitquimica.combeilstein-journals.orggoogle.com

One notable transformation involves a sequence starting with the related intermediate, a zwitterionic bicyclic lactam. This intermediate can be converted through a three-step sequence involving silyl (B83357) protection of the hydroxyl group, followed by a diastereoselective deprotonation and an electrophilic quenching endocyclic carbonylation. This process ultimately yields the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, a complex pipecolic acid analog. cymitquimica.comgoogle.com Furthermore, a straightforward debenzylation and N-Boc protection sequence, followed by acidic treatment, can produce (2S,4S)-2-methylpiperidin-4-ol. cymitquimica.comgoogle.comresearchgate.net

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

As an important fine-chemical intermediate, this compound and its parent structures are integral to the pharmaceutical industry. google.comchemicalbook.com The piperidine motif is the most prevalent nitrogen heterocycle found in approved drugs, making scaffolds like this essential for drug discovery and development. google.comchemicalbook.com While specific, named advanced pharmaceutical intermediates directly synthesized from the title compound are not extensively detailed in publicly available literature, its role as a versatile building block for creating libraries of compounds for screening is well-established. chemicalbook.com The synthesis of N-Boc-4-hydroxypiperidine derivatives is noted for its potential in producing intermediates for antitumor medications, highlighting the importance of this structural class. google.com

Construction of Chiral Drug Scaffolds

The defined stereochemistry of this compound makes it an excellent starting material for the construction of complex chiral scaffolds. Its inherent chirality allows for the diastereoselective synthesis of more elaborate structures, such as new, highly functionalized zwitterionic bicyclic lactams. cymitquimica.combeilstein-journals.org These bicyclic lactams are valuable intermediates in their own right, serving as platforms for creating polysubstituted piperidine drugs. cymitquimica.com

The synthesis of these scaffolds often begins with acyclic β-enaminoesters which, through an intramolecular Corey-Chaykovsky ring-closing reaction, generate the bicyclic lactam core with high diastereoselectivity. cymitquimica.combeilstein-journals.org The reduction of these lactam intermediates can then lead to the formation of piperidines like the cis-2,4-disubstituted derivative, where the stereochemistry is directed by the existing centers. cymitquimica.com This demonstrates the compound's role in building complex, multi-cyclic systems with controlled stereochemistry.

Methodologies for Stereocenter Introduction in Drug Synthesis

A key application of this compound lies in its use for the controlled introduction of new stereocenters in a synthetic sequence. The existing (2R,4S) configuration effectively guides the stereochemical outcome of subsequent reactions.

Methodologies that leverage this compound often result in the generation of two or three new stereogenic centers with a high degree of diastereoselectivity. cymitquimica.combeilstein-journals.org For instance, in the synthesis of piperidine derivatives from related bicyclic lactams, the reduction of an amide and hemiaminal function with a hydride reagent proceeds from the less hindered face, opposite to the existing methyl group, thus setting the stereochemistry of the newly formed chiral centers. cymitquimica.com This stereocontrolled transformation underscores the utility of the starting scaffold in complex synthesis. cymitquimica.combeilstein-journals.org

Contributions to New Synthetic Methodologies

The unique structure of this compound and related compounds has facilitated the development of novel synthetic strategies, particularly in the realm of stereoselective transformations.

Development of Cascade Reactions

While cascade reactions are a powerful tool in organic synthesis, the direct application of this compound in the development of such reactions is not prominently featured in the reviewed literature. However, related structures are involved in complex reaction sequences. For instance, a tandem Meyer-Schuster rearrangement and aza-Michael addition has been used to create piperidine derivatives from acyclic precursors in a one-pot process. researchgate.net

Chemo- and Stereoselective Transformations

The synthesis and modification of the this compound scaffold are rich with examples of chemo- and stereoselective transformations. The creation of the piperidine ring itself can be achieved through stereoselective methods, including the hydrogenation of pyridine (B92270) precursors. researchgate.net

A significant contribution is the development of kinetic resolution procedures for related N-Boc-2-aryl-4-methylenepiperidines. acs.org This method uses a chiral base system (n-BuLi and (−)-sparteine) to selectively deprotonate one enantiomer, allowing for the separation of enantiomers and the synthesis of enantioenriched 2,4-disubstituted and 2,2,4-trisubstituted piperidines. acs.org

Furthermore, highly diastereoselective transformations have been developed, such as the deprotonation-electrophilic quenching endocyclic carbonylation used to create pipecolic acid derivatives from this scaffold. cymitquimica.comgoogle.com This process demonstrates a sophisticated level of control over the molecule's reactivity to build complex, stereochemically dense products.

Advanced Analytical Methodologies for Research on 2r,4s 1 Boc 2 Methyl 4 Hydroxypiperidine

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, providing insights into its connectivity, conformation, and absolute stereochemistry.

High-Resolution NMR Spectroscopy (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. emerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. nih.govchemicalbook.com

In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the piperidine (B6355638) ring protons are highly dependent on their axial or equatorial orientation, which in turn is influenced by the stereochemistry at the C2 and C4 positions. The tert-butyl group of the Boc protecting group typically appears as a characteristic singlet in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and to establish connectivity between atoms. youtube.comslideshare.netlibretexts.org Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the sequence of protons around the piperidine ring. nih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) C-H correlations. nih.gov These 2D methods are crucial for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing evidence for the relative stereochemistry of the methyl and hydroxyl substituents.

Table 1: Representative NMR Data for Substituted Piperidines

TechniqueNucleusTypical Chemical Shift Range (ppm)Information Provided
1D NMR¹H1.0-4.5 (ring protons), 1.4-1.5 (Boc)Electronic environment, multiplicity, coupling constants
1D NMR¹³C20-80 (ring carbons), 79-81 (Boc quat. C), 154-156 (C=O)Carbon skeleton, presence of functional groups
2D COSY¹H-¹HN/A¹H-¹H scalar coupling correlations
2D HSQC¹H-¹³CN/ADirect ¹H-¹³C one-bond correlations
2D HMBC¹H-¹³CN/A¹H-¹³C long-range (2-3 bond) correlations

Note: Specific chemical shifts can vary based on solvent and experimental conditions.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules like this compound. arxiv.org These methods measure the differential interaction of the molecule with left and right circularly polarized light. rsc.orgresearchgate.net

The resulting ORD or CD spectrum is a unique fingerprint of the molecule's stereochemistry. The sign and magnitude of the Cotton effect, a characteristic feature in these spectra, can be related to the spatial arrangement of atoms and chromophores within the molecule. rsc.org By comparing the experimental spectrum of this compound with spectra of related compounds of known absolute configuration or with theoretical predictions, its stereochemistry can be unequivocally confirmed. psu.edursc.org The Boc-carbamate group itself can act as a chromophore, often simplifying the interpretation of the chiroptical data.

Mass Spectrometry for Mechanistic Studies and Structure Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula of the compound. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for Boc-protected amines and cyclic alcohols can be identified. For instance, the loss of the tert-butyl group or isobutylene (B52900) from the Boc protecting group is a common fragmentation. Analysis of these fragmentation patterns helps to corroborate the structure deduced from NMR spectroscopy.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and stereochemical purity of this compound, which is critical for its application in synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess (e.e.) of this compound. uma.esresearchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. google.com

The choice of the CSP is critical and often involves polysaccharide-based columns (e.g., Chiralpak, Chiralcel). nih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the enantiomers. nih.gov Detection is commonly performed using a UV detector. nih.gov For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent may be necessary to enhance detection sensitivity. nih.gov The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess of the sample. nih.gov

Table 2: Typical Chiral HPLC Parameters for Piperidine Derivatives

ParameterDescription
ColumnChiral Stationary Phase (e.g., Chiralpak AD-H, Chiralpak IC)
Mobile PhaseHexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate0.5 - 1.5 mL/min
DetectionUV at a suitable wavelength (e.g., 210-230 nm)
PurposeDetermination of enantiomeric excess

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase is another effective method for determining the enantiomeric purity of volatile chiral compounds. While potentially less common than HPLC for this specific compound due to its polarity and molecular weight, it can be a valuable alternative.

For GC analysis, the this compound may require derivatization to increase its volatility and thermal stability. The resulting derivative is then injected into a GC equipped with a capillary column coated with a chiral stationary phase. Similar to chiral HPLC, the differential interaction between the enantiomers and the CSP allows for their separation. The enantiomeric excess is determined by the relative areas of the two enantiomeric peaks in the gas chromatogram. This method can also be used to assess the enantiomeric excess of related compounds. thermofisher.com

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. mdpi.com This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. For a chiral molecule like this compound, single-crystal X-ray diffraction (SCXRD) can unequivocally confirm the (2R,4S) stereochemistry. nih.gov

The process involves growing a suitable single crystal of the compound, which can sometimes be challenging for molecules with flexible groups like the Boc-protecting group. Once a crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com The analysis of the diffraction data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice. mdpi.com

While specific crystallographic data for this compound is not widely published, analysis of closely related N-Boc protected piperidine derivatives provides insight into the expected structural features. researchgate.netresearchgate.net For instance, the piperidine ring is anticipated to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The substituents—the methyl group at C2, the hydroxyl group at C4, and the Boc group on the nitrogen—will occupy specific axial or equatorial positions, which are definitively determined by the X-ray analysis.

To assign the absolute configuration, anomalous dispersion effects are utilized. The way atoms scatter X-rays has a small, but measurable, component that is dependent on the X-ray wavelength and the atomic number, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). nih.gov The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled. A value close to zero confirms the assigned absolute configuration, while a value near one indicates that the inverted structure is correct.

Below is a representative table of crystallographic data that might be expected for a compound similar to this compound, based on published data for other piperidine derivatives. nih.govmdpi.com

Crystallographic Parameter Representative Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)~ 10-15
b (Å)~ 5-10
c (Å)~ 15-20
α (°)90
β (°)~ 90-110
γ (°)90
Volume (ų)~ 1500-2000
Z (molecules per unit cell)4

Note: The values in this table are illustrative and based on data for similar N-Boc-piperidine structures. Specific values for this compound would require experimental determination.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the analysis of functional groups and for monitoring the progress of chemical reactions in real-time. americanpharmaceuticalreview.com These methods are non-destructive and provide a molecular fingerprint, allowing for the identification of reactants, intermediates, and products. americanpharmaceuticalreview.com

In the context of reactions involving this compound, IR and Raman spectroscopy can be used to track key transformations. For example, in a reaction where the hydroxyl group is modified (e.g., esterification or oxidation), the characteristic O-H stretching vibration would be monitored. Similarly, reactions involving the Boc-protecting group, such as its removal (deprotection), can be followed by observing the disappearance of the strong carbonyl (C=O) stretching band of the carbamate.

Key Functional Group Vibrations:

The main functional groups in this compound give rise to characteristic bands in the IR and Raman spectra. The table below outlines these expected vibrational frequencies based on data from similar molecules. nih.govyoutube.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl)Stretching3500 - 3200Broad, Medium-Strong
C-H (alkane)Stretching3000 - 2850Medium-Strong
C=O (Boc-carbamate)Stretching1700 - 1670Strong
N-BocStretching1450 - 1350Medium
C-O (hydroxyl)Stretching1150 - 1050Medium

Note: The exact positions and intensities of these bands can be influenced by the molecular environment, such as solvent and intermolecular interactions (e.g., hydrogen bonding).

Reaction Monitoring with In-Situ Spectroscopy:

The use of in-situ (or online) IR and Raman spectroscopy is particularly advantageous for understanding reaction kinetics and mechanisms. nih.gov For instance, in a reaction involving the lithiation of an N-Boc piperidine, in-situ IR spectroscopy can monitor the consumption of the starting material and the formation of the lithiated intermediate by tracking shifts in the Boc-carbonyl stretching frequency. nih.gov This allows for the optimization of reaction conditions, such as temperature and addition rates, to maximize yield and minimize byproduct formation. americanpharmaceuticalreview.com

Raman spectroscopy offers complementary information and can be particularly useful for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. americanpharmaceuticalreview.com Both techniques provide a continuous stream of data, offering a detailed picture of the reaction as it happens, a significant advantage over traditional offline analysis methods like chromatography, which only provide discrete data points.

Computational Chemistry and Theoretical Investigations of 2r,4s 1 Boc 2 Methyl 4 Hydroxypiperidine

Conformational Analysis and Energy Minimization Studies

The conformational flexibility of the piperidine (B6355638) ring in (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a key determinant of its chemical and biological activity. The presence of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom, along with methyl and hydroxyl substituents on the ring, introduces complex steric and electronic interactions that govern the molecule's preferred three-dimensional structure.

Computational studies on similar N-acylpiperidines have shown that the piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. However, other conformations, such as the twist-boat , are also possible and can be populated at equilibrium. The energy difference between these conformations is a critical factor in understanding the molecule's dynamic behavior. For N-acylpiperidines with a 2-methyl substituent, the chair conformation with the methyl group in an axial orientation is often favored due to the minimization of pseudoallylic strain. This arises from the partial double-bond character of the N-C(O) bond, which causes the nitrogen to be more planar and introduces steric hindrance with an equatorial substituent at the C2 position. nih.gov

The twist-boat conformation, while generally higher in energy than the chair form, can become more accessible in substituted piperidines. nih.gov For a typical N-acylpiperidine with a 2-methyl group, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the most stable chair conformation. nih.gov

A representative energy profile for the principal conformers of a substituted N-Boc-piperidine is presented in the table below. The values are illustrative and based on computational studies of analogous compounds.

ConformerRelative Energy (kcal/mol)Key Features
Chair (axial Me, equatorial OH)0.0Most stable conformer, minimizes pseudoallylic strain.
Chair (equatorial Me, equatorial OH)+2.0 to +3.5Higher energy due to steric interactions with the Boc group.
Twist-Boat+1.5 to +2.5Intermediate energy, may be populated at higher temperatures.
Boat> +5.0High energy due to flagpole interactions, generally not significantly populated.

These computational findings are crucial for predicting the most likely conformation of the molecule in different environments, which in turn influences its reactivity and interactions with other molecules.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations are fundamental to understanding the reactivity of this compound. Methods like DFT are used to calculate the distribution of electrons within the molecule, providing insights into its nucleophilic and electrophilic sites.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. nih.gov For piperidine derivatives, the HOMO is often localized on the nitrogen atom and the oxygen of the hydroxyl group, indicating these are likely sites for electrophilic attack. The LUMO, conversely, may be distributed across C-N or C-O antibonding orbitals.

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map . The MEP illustrates the charge distribution on the molecule's surface, with red areas indicating negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack) and blue areas indicating positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would be expected to show a region of high electron density around the carbonyl oxygen of the Boc group and the hydroxyl oxygen, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group would be a region of positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These are summarized in the table below, with illustrative values typical for a molecule of this nature.

DescriptorFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO-6.5 to -7.5Electron-donating ability
LUMO EnergyELUMO+1.0 to +2.0Electron-accepting ability
Energy GapΔE = ELUMO - EHOMO8.0 to 9.5Chemical reactivity and stability
Electronegativity (χ)χ = -(EHOMO + ELUMO)/22.25 to 3.25Tendency to attract electrons
Chemical Hardness (η)η = (ELUMO - EHOMO)/24.0 to 4.75Resistance to change in electron distribution
Electrophilicity Index (ω)ω = χ2/(2η)0.6 to 1.2Propensity to act as an electrophile

These computational insights are invaluable for predicting how this compound will behave in chemical reactions, guiding the design of synthetic routes and the understanding of its potential biological interactions.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state (TS) modeling is a sophisticated computational technique used to elucidate the mechanisms of chemical reactions. By locating and characterizing the transition state structure—the highest energy point along the reaction coordinate—researchers can understand the feasibility of a proposed reaction pathway and predict the stereochemical outcome.

For this compound, TS modeling can be applied to various reactions, such as the oxidation of the hydroxyl group, N-de-Boc-protection, or further functionalization of the piperidine ring. For instance, in an oxidation reaction of the secondary alcohol to a ketone, TS calculations would model the approach of the oxidizing agent and the breaking and forming of bonds. The calculated activation energy (the energy difference between the reactants and the transition state) would indicate the kinetic favorability of the reaction.

Computational studies on related systems, such as the deprotonation of N-Boc-2-arylpiperidines, have successfully used TS modeling to understand the kinetic resolution of enantiomers. acs.org These studies calculate the Gibbs free energy of activation for different reaction pathways, which can explain the observed product ratios. acs.org Similarly, the rotation of the Boc group, which can influence the accessibility of certain reaction sites, can be modeled to understand its impact on reactivity. acs.org

The elucidation of reaction mechanisms through TS modeling is a powerful predictive tool, enabling the optimization of reaction conditions and the rational design of stereoselective syntheses involving this compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. For this compound, the prediction of NMR and IR spectra is particularly useful.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods, often with a high degree of accuracy. These calculations are performed on the optimized geometry of the most stable conformer. The predicted chemical shifts can then be compared with experimental spectra to confirm the structure and stereochemistry of the molecule. Discrepancies between predicted and experimental shifts can often be explained by conformational averaging or solvent effects.

Below is a table with illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar substituted piperidines.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃1.4528.5
C(CH₃)₃-80.0
C=O-155.0
CH-CH₃1.15 (d)18.0
CH-CH₃4.0-4.2 (m)50.0-52.0
CH₂ (C3)1.5-1.7 (m), 1.9-2.1 (m)35.0-38.0
CH-OH3.8-4.0 (m)65.0-68.0
CH₂ (C5)1.4-1.6 (m), 2.0-2.2 (m)30.0-33.0
CH₂ (C6)2.8-3.0 (m), 4.0-4.2 (m)42.0-45.0

Infrared (IR) Spectroscopy: Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By calculating the harmonic frequencies of the optimized structure, a theoretical IR spectrum can be generated. These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as O-H stretching, C-H stretching, and the characteristic C=O stretch of the Boc group.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations can provide insights into its conformational dynamics in solution and its interactions with solvent molecules or biological macromolecules.

In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the motion of all atoms is calculated over a period of time by solving Newton's equations of motion. This allows for the observation of conformational changes, such as ring puckering and Boc group rotation, in a dynamic context.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, the formation and lifetime of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules can be analyzed. This provides a detailed picture of its solvation and how it might interact with the active site of a protein. The analysis of radial distribution functions (RDFs) from MD simulations can quantify the probability of finding solvent atoms at a certain distance from specific atoms in the solute, offering a structural map of the solvation shell.

In the context of drug design, MD simulations can be used to model the binding of this compound to a target protein, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity.

Future Directions and Emerging Research Avenues in Chiral Piperidine Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A primary goal in modern organic synthesis is the development of processes that are not only efficient in terms of yield and selectivity but also environmentally sustainable and scalable for industrial application. Research in chiral piperidine (B6355638) synthesis reflects this trend, moving away from classical, often harsh methods towards greener alternatives.

Key areas of development include:

Catalytic Hydrogenation: While the hydrogenation of pyridine (B92270) precursors is a fundamental method, recent efforts have focused on developing catalysts that operate under milder conditions, reducing energy consumption and improving functional group tolerance. nih.gov For instance, rhodium-based catalysts have shown efficacy in the synthesis of 3-substituted piperidines under less demanding conditions. nih.gov

Green Chemistry Approaches: The use of water as a solvent and the application of solid-supported catalysts that can be easily recovered and recycled are gaining traction. ajchem-a.com These methods reduce reliance on volatile organic solvents and minimize waste, aligning with the principles of green chemistry. ajchem-a.com

One-Pot Processes: Combining multiple reaction steps into a single, continuous operation (a "one-pot" process) significantly improves efficiency by reducing the need for intermediate purification steps, saving time, and decreasing solvent usage. nih.gov

The table below summarizes some modern, efficient approaches to piperidine synthesis.

Table 1: Efficient Synthetic Approaches to Chiral Piperidines
Method Key Features Advantages Citations
Rhodium-Catalyzed Asymmetric Carbometalation Three-step process involving partial reduction of pyridine, asymmetric carbometalation, and final reduction. Provides access to a wide variety of enantioenriched 3-piperidines with broad functional group tolerance. nih.gov
Gold-Catalyzed Annulation Direct assembly of piperidine rings from N-allenamides and alkene-tethered oxime ethers. Allows for the rapid construction of highly substituted piperidines. ajchem-a.com
Hydrogen-Borrowing Catalysis Iridium(III)-catalyzed cascade involving oxidation, amination, and imine reduction. Forms two new C-N bonds stereoselectively in a single process. nih.gov

| Organocatalysis | Uses small organic molecules instead of metal catalysts for hydrogenation and other transformations. | Reduces heavy metal contamination in the final product and often uses more environmentally benign catalysts. | nih.gov |

Exploration of Novel Reactivity Patterns and Transformations

Chemists are continuously exploring new ways to construct and functionalize the piperidine ring, leading to the discovery of novel reactivity patterns. These new transformations provide access to previously inaccessible or difficult-to-synthesize piperidine derivatives.

Emerging areas of reactivity include:

Radical-Mediated Cyclizations: The use of radical intermediates to form the piperidine ring is a powerful strategy. mdpi.com Methods involving cobalt-catalyzed cyclization of amino-aldehydes and radical C-H amination/cyclization through electrolysis or copper catalysis are being developed. mdpi.com

Ylide Chemistry: The reaction of aziridinium (B1262131) ylides, generated from the reaction of 2H-azirines with carbenoids, offers a pathway to complex and substituted piperidines. chemrxiv.org The reactivity of these intermediates can be tuned to favor different structural outcomes.

Catalytic Annulation Reactions: Gold-catalyzed annulation procedures allow for the direct and efficient assembly of highly substituted piperidine structures from acyclic precursors. ajchem-a.com Similarly, the use of unstable azomethine ylides provides a stereoselective route to functionalized piperidines. ajchem-a.com

Broader Applications in Complex Target Molecule Synthesis

The utility of chiral piperidines like (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is ultimately demonstrated by their successful incorporation into complex, high-value molecules such as natural products and pharmaceuticals. Research is focused on applying new synthetic methods to the efficient construction of these targets.

Recent successes include the application of novel piperidine synthesis strategies to:

Anticancer Agents: A chemo-enzymatic approach has been used to prepare chiral precursors for the ovarian cancer drug, Niraparib. nih.govacs.org An asymmetric synthesis of Niraparib has also been achieved via the enantioselective cyanidation of fluorosubstituted amines followed by cyclization. mdpi.com

Antipsychotic Drugs: The same chemo-enzymatic dearomatization of activated pyridines has proven useful in the synthesis of the antipsychotic agents Preclamol and OSU-6162. nih.govacs.org

Neurokinin Receptor Antagonists and Antibiotics: A modular approach combining biocatalytic C-H oxidation and radical cross-coupling has streamlined the synthesis of various high-value piperidines, reducing multi-step processes to just a few steps. news-medical.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in continuous streams through a reactor rather than in a traditional batch flask, offers significant advantages for the synthesis of chiral piperidines. This technology allows for precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability.

Key findings in this area:

A continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed for the rapid synthesis of α-chiral piperidines. organic-chemistry.orgacs.orgnih.gov This method produces a variety of functionalized piperidines in high yields (>80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.orgacs.orgnih.govacs.org

The flow process enables high-performance scale-up, making it a practical and industrially relevant approach for accessing enantioenriched α-substituted piperidines, which are valuable precursors for medicinal agents. organic-chemistry.orgacs.orgacs.org The precise control of temperature and residence time is crucial for optimizing the reaction outcome. organic-chemistry.org

The table below highlights the benefits of flow chemistry for piperidine synthesis.

Table 2: Advantages of Flow Chemistry in Chiral Piperidine Synthesis
Parameter Benefit Details Citations
Speed Rapid Reaction Times Syntheses are completed in minutes rather than hours. organic-chemistry.orgacs.orgnih.gov
Yield & Selectivity Improved Outcomes Precise control over temperature, pressure, and mixing leads to higher yields and better stereoselectivity. organic-chemistry.orgacs.orgthieme-connect.com
Scalability Seamless Scale-Up The process can be easily scaled from milligrams to kilograms by running the system for longer periods. organic-chemistry.orgacs.orgacs.org

| Safety | Enhanced Safety Profile | Small reaction volumes and superior heat exchange minimize risks associated with exothermic reactions or unstable intermediates. | organic-chemistry.org |

Synergistic Approaches Combining Catalysis and Biotechnology

The interface between chemical catalysis and biocatalysis represents a powerful frontier in synthesis. By combining the strengths of traditional chemical catalysts with the high selectivity of enzymes, researchers can develop highly efficient and sustainable routes to complex chiral molecules.

Prominent examples in chiral piperidine synthesis include:

Chemo-enzymatic Cascades: A versatile and highly efficient method for the asymmetric dearomatization of activated pyridines has been developed. nih.govacs.org This one-pot process uses a 6-HDNO (6-hydroxy-D-nicotine oxidase) enzyme to oxidize tetrahydropyridines, which are then stereoselectively reduced by an Ene-imine reductase (EneIRED) to yield a broad range of stereo-enriched piperidines. nih.govacs.org

Transaminase-Mediated Cyclizations: Transaminases are being used for the asymmetric synthesis of 2-substituted piperidines from commercially available ω-chloroketones. acs.org This biocatalytic approach provides access to both enantiomers of the target piperidine with high enantiomeric excess (>95%). acs.org

Biocatalytic C-H Oxidation: In a novel modular strategy, enzymes are used to selectively oxidize specific C-H bonds on the piperidine ring, installing a hydroxyl group. news-medical.net This functionalized intermediate can then undergo further chemical transformations, such as nickel-electrocatalyzed cross-coupling, to build molecular complexity efficiently. news-medical.net This combination dramatically simplifies the synthesis of valuable piperidines used in pharmaceuticals. news-medical.net

Q & A

Basic Research Questions

Q. How can the synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis optimization should focus on reaction temperature, catalyst selection, and inert atmosphere conditions. For example, palladium diacetate with tert-butyl XPhos under cesium carbonate in tert-butyl alcohol (40–100°C, inert atmosphere) has been shown to enhance coupling efficiency in analogous piperidine derivatives . Post-reaction purification via column chromatography (e.g., using acetonitrile/water gradients) or recrystallization (e.g., dichloromethane/hexane) can improve purity. Monitoring intermediates by TLC or HPLC ensures stepwise fidelity .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard for stereochemical confirmation. For example, SHELXL-97 and ORTEPII were used to resolve the crystal structure of a related piperidine derivative, revealing deviations in atomic positions (<0.3 Å) and hydrogen-bonding networks critical for stereochemical assignment . NMR techniques, including 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY, can corroborate spatial arrangements by identifying through-space couplings between protons on adjacent chiral centers .

Q. What storage conditions are recommended to prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in desiccated containers. Hygroscopic intermediates, such as hydroxylated piperidines, are prone to oxidation; thus, adding stabilizers like BHT (butylated hydroxytoluene) may extend shelf life. Safety data sheets for analogous compounds recommend avoiding prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can discrepancies in NMR data due to diastereomeric impurities be resolved during analysis?

  • Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. For example, in a study of a chiral piperidine derivative, 13C^{13}\text{C}-enriched samples combined with DFT calculations (B3LYP/6-31G*) helped assign ambiguous peaks by correlating experimental shifts with predicted chemical environments . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) can separate diastereomers, with mobile phases optimized using isopropanol/heptane mixtures .

Q. What strategies mitigate racemization during functionalization reactions of this piperidine derivative?

  • Methodological Answer : Racemization is minimized by avoiding strong bases at elevated temperatures. For example, in a Suzuki coupling step for a related compound, cesium carbonate at 50°C preserved stereochemistry, while higher temperatures (>80°C) led to epimerization . Using bulky protecting groups (e.g., Boc) and low-polarity solvents (e.g., tert-butyl alcohol) stabilizes transition states, as demonstrated in analogous stereoselective syntheses .

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(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.